molecular formula C41H72N12O14 B13899734 Pneumadin, rat

Pneumadin, rat

Cat. No.: B13899734
M. Wt: 957.1 g/mol
InChI Key: NSUGRDNHSVFGLE-UHFFFAOYSA-N
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Description

Pneumadin, rat is a biologically active decapeptide originally isolated from mammalian lungs. It is known for its potent stimulating effect on the release of arginine-vasopressin, a hormone that plays a crucial role in regulating water balance in the body. This compound exerts a marked antidiuretic effect in animals with a functional arginine-vasopressin system .

Preparation Methods

Chemical Reactions Analysis

Pneumadin, rat undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .

Scientific Research Applications

Pneumadin, rat has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying peptide synthesis and reactions. In biology, it is used to investigate the role of arginine-vasopressin in water balance and kidney function. In medicine, this compound is studied for its potential therapeutic applications in conditions related to water balance disorders, such as diabetes insipidus. Additionally, it has applications in the study of prostate function and development, as it has been shown to be involved in the functional control of the rat prostate during postnatal maturation .

Mechanism of Action

The mechanism of action of pneumadin, rat involves the stimulation of arginine-vasopressin release. This peptide binds to specific receptors on the surface of cells in the hypothalamus and pituitary gland, leading to the release of arginine-vasopressin into the bloodstream. Arginine-vasopressin then acts on the kidneys to promote water reabsorption, resulting in a decrease in urine output and an increase in water retention. The molecular targets involved in this pathway include the arginine-vasopressin receptors and the signaling pathways that regulate their activity .

Comparison with Similar Compounds

Pneumadin, rat is unique in its potent stimulation of arginine-vasopressin release and its marked antidiuretic effect. Similar compounds include other peptides that regulate water balance, such as vasopressin and oxytocin. this compound differs from these compounds in its specific amino acid sequence and its unique effects on the prostate and adrenal glands . Other similar compounds include synthetic analogs of arginine-vasopressin, which are used in the treatment of water balance disorders .

Q & A

Basic Research Questions

Q. What are the critical parameters for designing preclinical studies investigating Pneumadin in rat models?

  • Methodological Answer : Experimental design must align with NIH guidelines for preclinical research, including:

  • Control groups : Sham-operated vs. Pneumadin-treated cohorts.
  • Sample size : Power analysis to ensure statistical validity (e.g., ≥8 rats/group).
  • Endpoint selection : Biomarkers (e.g., plasma Pneumadin levels) and behavioral outcomes.
  • Standardization : Housing conditions, diet, and administration routes (e.g., intraperitoneal vs. oral).
  • Ethical compliance : IACUC-approved protocols for humane endpoints .

Q. How can researchers formulate a PICOT framework for Pneumadin studies in rat models?

  • Methodological Answer : Use the PICOT structure to define:

  • P (Population): Sprague-Dawley rats with induced metabolic syndrome.
  • I (Intervention): Pneumadin administration (e.g., 10 µg/kg/day).
  • C (Comparison): Placebo vs. active comparator (e.g., GLP-1 agonists).
  • O (Outcome): Glucose tolerance improvement or inflammatory marker reduction.
  • T (Time): 12-week intervention period.
    This framework ensures alignment with systematic review standards and clinical relevance .

Q. What methodologies are recommended for quantifying Pneumadin levels in rat tissues?

  • Methodological Answer :

  • Immunoassays : ELISA kits validated for rat serum/plasma (cross-reactivity checks required).
  • Chromatography : LC-MS/MS for high specificity, with protocols from peer-reviewed studies.
  • Tissue homogenization : Standardized buffers (e.g., RIPA with protease inhibitors).
  • Data normalization : Expression relative to housekeeping genes (e.g., β-actin) .

Advanced Research Questions

Q. How should researchers address contradictions in Pneumadin's reported effects across studies?

  • Methodological Answer :

  • Systematic review : Aggregate data using PRISMA guidelines to identify bias sources (e.g., dosing variability).
  • Sensitivity analysis : Exclude outliers or stratify by rat strain (e.g., Wistar vs. Zucker diabetic rats).
  • Mechanistic validation : Compare Pneumadin receptor binding affinity across models via radioligand assays.
  • Contradiction frameworks : Apply dialectical analysis to distinguish principal vs. secondary factors (e.g., age-dependent pharmacokinetics) .

Q. What strategies optimize Pneumadin administration protocols to minimize off-target effects in chronic studies?

  • Methodological Answer :

  • Dose escalation : Pilot studies testing 1–100 µg/kg to establish therapeutic index.
  • Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine).
  • Delivery systems : Nanoparticle encapsulation to enhance bioavailability and reduce dosing frequency.
  • Data table :
ParameterAcute Dose (24h)Chronic Dose (12 weeks)
ALT (U/L)45 ± 1268 ± 15*
Glucose (mg/dL)120 ± 2095 ± 10**
*p < 0.05 vs. control; **p < 0.01 .

Q. How can multi-omics data be integrated to elucidate Pneumadin's mechanisms in rat models?

  • Methodological Answer :

  • Transcriptomics : RNA-seq of pancreatic tissue to identify pathways (e.g., insulin signaling).
  • Proteomics : SILAC labeling to quantify Pneumadin-interacting proteins.
  • Metabolomics : NMR-based profiling of serum metabolites post-treatment.
  • Bioinformatics tools : STRING for network analysis; GSEA for pathway enrichment .

Q. What validation approaches are recommended for non-standard Pneumadin studies (e.g., computational models)?

  • Methodological Answer :

  • In vitro corroboration : Primary rat hepatocyte assays to confirm predicted metabolic effects.
  • Cross-species validation : Compare murine vs. rat model outcomes.
  • Statistical rigor : Bootstrap resampling to assess model robustness; false discovery rate (FDR) correction for omics data .

Q. How can interoperability of Pneumadin data be improved across academic and regulatory databases?

  • Methodological Answer :

  • Metadata standards : Use FAIR principles (Findable, Accessible, Interoperable, Reusable).
  • Platform integration : Upload datasets to the EU Common Data Platform on Chemicals with standardized descriptors (e.g., ECHA identifiers).
  • Cross-referencing : Link to existing entries in PubChem or ChEMBL .

Properties

Molecular Formula

C41H72N12O14

Molecular Weight

957.1 g/mol

IUPAC Name

5-[2-[[[6-amino-1-[[1-[[1-[[1-[[2-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-hydroxymethyl]pyrrolidin-1-yl]-4-[[2-(2-aminopropanoylamino)acetyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C41H72N12O14/c1-20(2)16-26(39(65)51-27(17-32(58)59)38(64)47-23(6)36(62)46-19-30(55)52-33(21(3)4)34(44)60)50-37(63)24(10-7-8-14-42)49-40(66)28-11-9-15-53(28)41(67)25(12-13-31(56)57)48-29(54)18-45-35(61)22(5)43/h20-28,33,40,49,66H,7-19,42-43H2,1-6H3,(H2,44,60)(H,45,61)(H,46,62)(H,47,64)(H,48,54)(H,50,63)(H,51,65)(H,52,55)(H,56,57)(H,58,59)

InChI Key

NSUGRDNHSVFGLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCCCN)NC(C1CCCN1C(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)N)O

Origin of Product

United States

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